

# The Discovery and Preclinical Development of AZD1897: A Pan-PIM Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**AZD1897** is a potent, ATP-competitive pan-PIM kinase inhibitor that has been investigated for its therapeutic potential in oncology, particularly in acute myeloid leukemia (AML). The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases, comprising PIM1, PIM2, and PIM3, are a family of serine/threonine kinases that play crucial roles in regulating cell proliferation, survival, and apoptosis. Their overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors, making them attractive targets for cancer therapy. This technical guide provides a comprehensive overview of the discovery and preclinical development of **AZD1897**, with a focus on its mechanism of action, in vitro and in vivo efficacy, and the synergistic effects observed in combination with other targeted agents.

# Introduction: The Rationale for PIM Kinase Inhibition in Oncology

The PIM kinase family is a key downstream effector of multiple signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways, which are frequently dysregulated in cancer.[1] [2] PIM kinases are constitutively active and their expression is regulated primarily at the transcriptional and translational levels. They phosphorylate a number of downstream substrates involved in cell cycle progression (e.g., p21, p27) and apoptosis (e.g., BAD), thereby promoting cell survival and proliferation.[1] The three PIM isoforms exhibit a degree of



functional redundancy, providing a strong rationale for the development of pan-PIM inhibitors to achieve a more complete and durable therapeutic response.

## Discovery of a Novel PIM Kinase Inhibitor: AZD1897

While a specific discovery paper for **AZD1897** has not been publicly disclosed, the work by Dakin et al. (2012) from AstraZeneca on the discovery of novel benzylidene-1,3-thiazolidine-2,4-dione PIM kinase inhibitors provides significant insight into the potential discovery process for related compounds like **AZD1897**.[3] This work highlights a structure-based drug design approach, utilizing X-ray crystallography to guide the optimization of potent and selective PIM kinase inhibitors.

### **Screening and Lead Identification**

The discovery process likely initiated with a high-throughput screening (HTS) campaign to identify chemical scaffolds with inhibitory activity against the PIM kinases. Subsequent hit-to-lead optimization would have focused on improving potency, selectivity, and drug-like properties. The general workflow for such a discovery program is outlined below.





Click to download full resolution via product page

Caption: A generalized workflow for the discovery of a kinase inhibitor.

# **Preclinical Pharmacology of AZD1897**

**AZD1897** has been characterized as a potent pan-PIM kinase inhibitor with low nanomolar activity against all three isoforms.

#### In Vitro Kinase Inhibition

The inhibitory activity of **AZD1897** against the PIM kinases was determined through biochemical assays.



| Kinase Target | IC50 (nM) |
|---------------|-----------|
| PIM1          | < 3       |
| PIM2          | < 3       |
| PIM3          | < 3       |

Table 1: In Vitro Inhibitory Activity of AZD1897

against PIM Kinases. Data from

MedchemExpress.[4]

## In Vitro Cellular Activity in Acute Myeloid Leukemia

Preclinical studies have focused on the activity of **AZD1897** in AML, both as a single agent and in combination with other targeted therapies.

In a study by Meja et al. (2014), **AZD1897** demonstrated limited single-agent activity in AML cell lines and primary patient samples.[5] This suggests that while PIM kinase inhibition can impact AML cell biology, it may not be sufficient to induce robust cell death on its own in many contexts.

A significant breakthrough in the preclinical evaluation of **AZD1897** came from its combination with the AKT inhibitor, AZD5363.[5] The combination of **AZD1897** and AZD5363 resulted in synergistic cytotoxicity in AML cell lines and primary AML cells, including putative leukemia stem cell populations (CD34+CD38-).[5]



| Cell Line | AZD1897 IC50 (μM) | AZD5363 IC50 (μM) | Combination Index<br>(CI) at ED50 |
|-----------|-------------------|-------------------|-----------------------------------|
| OCI-AML3  | >10               | 1.5               | < 1 (Synergistic)                 |
| MOLM-13   | >10               | 2.5               | < 1 (Synergistic)                 |

Table 2: Synergistic

Cytotoxicity of

AZD1897 and

AZD5363 in AML Cell

Lines. Data extracted

from Meja et al.

(2014).[5] (Note:

Specific CI values

were described as

synergistic (<1) but

not explicitly

quantified in the text).

# **Mechanism of Synergistic Action**

The synergistic effect of combined PIM and AKT inhibition is attributed to the convergence of these two signaling pathways on the mTOR and MCL1 pathways.[5]





PIM/AKT Signaling in AML

Click to download full resolution via product page

Caption: Simplified PIM/AKT signaling pathway and points of inhibition.

Dual inhibition of PIM and AKT kinases leads to a more profound downregulation of mTORC1 signaling, as evidenced by decreased phosphorylation of its downstream effectors 4E-BP1 and S6.[5] Furthermore, the combination results in a marked reduction in the levels of the antiapoptotic protein MCL1, a critical survival factor for AML cells.[5]

# **Experimental Protocols**

The following are summaries of the key experimental methodologies employed in the preclinical evaluation of **AZD1897**.



### **Cell Viability Assays**

Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). AML cell lines were seeded in 96-well plates and treated with serial dilutions of **AZD1897**, AZD5363, or the combination for 72 hours. Luminescence was measured to determine the number of viable cells. Combination indices (CI) were calculated using the Chou-Talalay method to assess synergy.[5]

### **Western Blot Analysis**

AML cells were treated with inhibitors for various time points. Whole-cell lysates were prepared, and proteins were separated by SDS-PAGE and transferred to nitrocellulose membranes. Membranes were probed with primary antibodies against phosphorylated and total proteins of interest (e.g., AKT, S6, 4E-BP1, MCL1) followed by secondary antibodies. Protein bands were visualized using enhanced chemiluminescence.[5]

## **Flow Cytometry for Apoptosis**

Apoptosis was measured by Annexin V and propidium iodide (PI) or DAPI staining followed by flow cytometric analysis. Cells were treated with the inhibitors for 48 hours before staining and analysis.[5]

# **Development Status and Future Directions**

As of the latest available information, **AZD1897** has been primarily evaluated in preclinical studies. There is no public record of **AZD1897** entering clinical trials. The synergistic activity observed with AKT inhibitors in AML provides a strong rationale for the continued investigation of dual PIM/AKT inhibition as a therapeutic strategy. Further studies would be required to assess the in vivo efficacy, pharmacokinetics, and safety profile of this combination in relevant animal models before it could be considered for clinical development.

#### Conclusion

**AZD1897** is a potent pan-PIM kinase inhibitor that has demonstrated significant preclinical activity in acute myeloid leukemia, particularly when combined with an AKT inhibitor. The discovery and development of **AZD1897** underscore the therapeutic potential of targeting the PIM kinase pathway in cancer. The detailed mechanistic insights into its synergistic effects



provide a solid foundation for the future exploration of combination therapies involving PIM kinase inhibitors in hematological malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. astrazeneca-us.com [astrazeneca-us.com]
- 3. Discovery of novel benzylidene-1,3-thiazolidine-2,4-diones as potent and selective inhibitors of the PIM-1, PIM-2, and PIM-3 protein kinases PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel benzylidene-thiazolidine-2,4-diones inhibit Pim protein kinase activity and induce cell cycle arrest in leukemia and prostate cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM and AKT kinase inhibitors show synergistic cytotoxicity in acute myeloid leukaemia that is associated with convergence on mTOR and MCL1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Preclinical Development of AZD1897: A Pan-PIM Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605747#azd1897-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com